molecular formula C11H21ClO3S B13474576 2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Cat. No.: B13474576
M. Wt: 268.80 g/mol
InChI Key: FZHYHDXFRSANHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound that features a cyclobutyl group, a sulfonyl chloride group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with cyclobutanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonates, and sulfides.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonamides and sulfides.

Scientific Research Applications

2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethyl chloride: Similar structure but lacks the sulfonyl chloride group.

    3,3-Dimethylbutane-1-sulfonyl chloride: Similar backbone but lacks the cyclobutyl group.

    Cyclobutylmethyl sulfonate: Similar functional groups but different connectivity.

Uniqueness

2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to the combination of its cyclobutyl group and sulfonyl chloride functionality

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-11(2,3)9(8-16(12,13)14)7-15-10-5-4-6-10/h9-10H,4-8H2,1-3H3

InChI Key

FZHYHDXFRSANHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC1CCC1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.